molecular formula C5H10Cl2N4O2 B2422154 2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride CAS No. 2416231-09-7

2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride

Cat. No. B2422154
CAS RN: 2416231-09-7
M. Wt: 229.06
InChI Key: WSEIPIFXCRDQNL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H . This indicates that the compound has a molecular weight of 229.07 and consists of a triazole ring attached to a propanoic acid group with an amino group at the 2-position .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 175-178°C . It is stable at room temperature .

Scientific Research Applications

DNA Binding and Antiproliferative Activity

  • An alanine-based amino acid, similar in structure to 2-Amino-3-(triazol-1-yl)propanoic acid, was used as a scaffold for synthesizing platinum complexes. These complexes showed the potential for dual action due to the presence of the metal center and the amino acid moiety. The study demonstrated that these compounds, specifically Pt2 and Pt3, exhibited moderate cytotoxic activity on cancer cells and had a marked ability to bind DNA, indicating potential applications in cancer treatment (Riccardi et al., 2019).

Synthesis and Structural Analysis

  • The compound underwent structural analysis and synthesis studies, indicating its potential as a building block for various chemical synthesis processes. It was noted that the compound exists in unionized and zwitterionic forms, which could have implications for its reactivity and interaction with other molecules (Chernyshev et al., 2010).

Brain Tumor Imaging

  • Enantiomers of a similar compound were synthesized and evaluated for brain tumor imaging using positron emission tomography. It was observed that one of the enantiomers, (S)-[18F]4, provided higher tumor uptake and higher tumor-to-brain ratios, indicating its potential for use in tumor imaging and diagnosis (McConathy et al., 2010).

Structural Characterization for Chemical Applications

  • A related compound underwent synthesis and structural characterization, confirming its structure through various spectroscopic methods. This indicates its potential utility in the chemical industry for the synthesis of other compounds (Shuang-hu, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVSUYCDYAUMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride

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